4-Methanesulfonyl-3-methylaniline
Description
Properties
IUPAC Name |
3-methyl-4-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-6-5-7(9)3-4-8(6)12(2,10)11/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSGKXZRGAIREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1671-50-7 | |
| Record name | 4-methanesulfonyl-3-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Pathways
Established Synthetic Routes to 4-Methanesulfonyl-3-methylaniline and its Key Precursors
Catalytic Hydrogenation of Aromatic Nitro Compounds
A prominent and widely utilized method for the synthesis of anilines is the reduction of the corresponding nitroaromatic compounds. wikipedia.org In the context of this compound, the key precursor is 4-nitro-3-methylphenyl methyl sulfone. The conversion of the nitro group to an amine is typically achieved through catalytic hydrogenation, a process that offers high yields and clean conversions.
Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel. wikipedia.orgcommonorganicchemistry.com Pd/C is often the catalyst of choice for nitro reductions due to its high activity. sci-hub.se The reaction is typically carried out using hydrogen gas (H₂) as the reducing agent. commonorganicchemistry.com Transfer hydrogenation, which utilizes a hydrogen donor like methanol (B129727) in the presence of a catalyst such as Pd/C, presents an alternative to using high-pressure hydrogen gas, enhancing the safety of the process. sci-hub.se
Raney nickel is another effective catalyst for the hydrogenation of nitro groups and is particularly useful when the substrate contains functionalities that could be susceptible to dehalogenation with Pd/C. commonorganicchemistry.comcdnsciencepub.com The reduction of nitro compounds using Raney nickel can be performed with hydrogen gas or through transfer hydrogenation with reagents like hydrazine. cdnsciencepub.comresearchgate.net Other reducing systems, such as iron or tin(II) chloride in acidic media, also provide mild conditions for converting nitro groups to amines, often with good tolerance for other reducible functional groups. wikipedia.orgcommonorganicchemistry.com
| Catalyst | Hydrogen Source | Typical Conditions | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | H₂ gas, Methanol | Moderate temperature and pressure | High activity, good selectivity for nitro group reduction. sci-hub.se | Can cause dehalogenation of aryl halides. commonorganicchemistry.com |
| Raney Nickel | H₂ gas, Hydrazine | Refluxing methanol (with hydrazine) | Avoids dehalogenation of aryl halides. commonorganicchemistry.comcdnsciencepub.com | Can be pyrophoric and requires careful handling. |
| Iron (Fe) | Acidic media (e.g., Acetic Acid) | Mild conditions | Cost-effective, tolerates other reducible groups. commonorganicchemistry.com | Generates significant iron waste. |
| Tin(II) Chloride (SnCl₂) | Acidic media | Mild conditions | Good for substrates with sensitive functional groups. commonorganicchemistry.com | Stoichiometric amounts of tin salts are required. |
Functional Group Interconversions for Sulfonyl Moiety Introduction
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that allows for the transformation of one functional group into another. lkouniv.ac.invanderbilt.edu This approach is crucial for introducing the methanesulfonyl moiety onto the 3-methylaniline scaffold.
One common method involves the direct sulfonation of 3-methylaniline with methanesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction introduces the sulfonyl group directly onto the aromatic ring. The base is essential to neutralize the hydrochloric acid byproduct.
Alternatively, a precursor with a different sulfur-containing functional group can be synthesized and then converted to the desired sulfone. For instance, a thiol or a sulfide (B99878) can be oxidized to a sulfone. This two-step process can sometimes offer better control over regioselectivity and yield. The oxidation of sulfides to sulfones is a well-established transformation, often employing oxidizing agents such as hydrogen peroxide. nih.gov
Regioselective Aromatic Substitution Strategies
Achieving the correct substitution pattern on the aromatic ring is a critical aspect of synthesizing this compound. The directing effects of the substituents on the aniline (B41778) ring play a crucial role in determining the position of the incoming electrophile during aromatic substitution reactions.
In the case of 3-methylaniline, both the amino group (-NH₂) and the methyl group (-CH₃) are ortho-, para-directing activators. However, the amino group is a much stronger activating group. To achieve sulfonation at the 4-position (para to the amino group), careful control of reaction conditions is necessary to favor the desired isomer and minimize the formation of other regioisomers. The sulfonation of 3-methylaniline with sulfuric acid, for example, requires controlled temperatures (40–60°C) and a specific stoichiometric ratio to prevent over-sulfonation and achieve a reasonable yield of the desired product.
In some cases, protecting the highly activating amino group as an acetamide (B32628) can be employed to moderate its directing effect and improve the regioselectivity of subsequent electrophilic aromatic substitution reactions. After the desired substitution is achieved, the protecting group can be removed to yield the final product. The use of zeolite catalysts has also been explored to achieve higher para-selectivity in the methanesulfonylation of substituted aromatics like toluene, suggesting a potential strategy for enhancing the regioselectivity in the synthesis of this compound. nih.gov
Advanced Synthetic Approaches and Process Innovations
Application of Green Chemistry Principles in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgajgreenchem.com In the synthesis of this compound, these principles can be applied to various aspects of the established routes.
The use of greener solvents is a key aspect of sustainable synthesis. mdpi.com For instance, catalytic transfer hydrogenation using methanol as a hydrogen source with a Pd/C catalyst provides a greener alternative to traditional methods that use flammable hydrogen gas. sci-hub.se Water is also being explored as a green solvent for various organic reactions, including the synthesis of substituted anilines. ajgreenchem.com
The development of reusable heterogeneous catalysts, such as silica-supported acids for sulfonation reactions, aligns with green chemistry principles by simplifying catalyst recovery and reducing waste. rsc.orgajgreenchem.com Furthermore, designing synthetic routes that are atom-economical and minimize the number of steps, such as direct C-H functionalization, contributes to a more sustainable process. The direct sulfonation of anilines, if optimized for high regioselectivity and yield, can be a more atom-economical approach than multi-step sequences involving protection and deprotection.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Use of Renewable Feedstocks | Exploration of bio-based starting materials for the synthesis of precursors. |
| Atom Economy | Favoring addition reactions like catalytic hydrogenation over substitution reactions that generate byproducts. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like oleum (B3057394) in sulfonation with milder alternatives. |
| Designing Safer Chemicals | The final product's application determines this, but intermediates should also be designed for reduced toxicity. |
| Safer Solvents and Auxiliaries | Utilizing water or greener organic solvents like methanol in place of chlorinated solvents. sci-hub.seajgreenchem.com |
| Design for Energy Efficiency | Employing catalysts that operate under milder temperature and pressure conditions. |
| Use of Catalysis | Utilizing highly efficient and selective catalysts like Pd/C or Raney nickel for reductions. commonorganicchemistry.comsci-hub.se |
| Reduce Derivatives | Avoiding the use of protecting groups where possible to shorten the synthetic route. |
| Real-time Analysis for Pollution Prevention | Implementing in-process monitoring to optimize reaction conditions and minimize byproduct formation. |
| Inherently Safer Chemistry for Accident Prevention | Using transfer hydrogenation to avoid handling high-pressure hydrogen gas. sci-hub.se |
Continuous Flow Chemistry Techniques for Production and Reaction Optimization
Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processing. rsc.org The small reactor volumes in flow systems allow for better control over reaction parameters such as temperature and pressure, which is particularly beneficial for highly exothermic reactions like nitration and hydrogenation. beilstein-journals.orgacs.org
The synthesis of anilines through the reduction of nitroarenes has been successfully demonstrated in continuous flow systems. beilstein-journals.org For instance, the metal-free reduction of aromatic nitro compounds has been achieved with high yields and short reaction times in a flow reactor. beilstein-journals.org Catalytic hydrogenations using packed-bed reactors with catalysts like Pd/C can be efficiently performed in a continuous manner, allowing for easy catalyst separation and reuse. rsc.org
Multi-Step Synthesis Design and Retrosynthetic Analysis for Derivatives
The synthesis of complex molecules containing the this compound core requires careful planning, often employing retrosynthetic analysis to deconstruct the target molecule into simpler, commercially available starting materials. ias.ac.in This strategic approach allows for the logical design of a multi-step synthetic route. libretexts.org
Retrosynthetic Analysis:
Retrosynthetic analysis is a problem-solving technique where a target molecule is broken down into simpler precursors through a series of "disconnections" and "functional group interconversions" (FGIs). ias.ac.in This process is repeated until readily available starting materials are identified.
For a hypothetical complex derivative of this compound, the retrosynthetic analysis might begin by disconnecting a key bond, for example, a carbon-nitrogen bond formed in a coupling reaction. This would lead back to this compound and another molecular fragment.
Consider the synthesis of a complex thieno[3,2-d]pyrimidine (B1254671) derivative. The retrosynthesis might involve the following key steps:
Disconnection of the thienopyrimidine core from an indazole group: This suggests a Suzuki coupling reaction as the forward synthetic step, requiring a boronic acid or boronate ester derivative of one fragment and a halide on the other. acs.org
Disconnection of the amine side chain: A reductive amination could be the synthetic equivalent, breaking down the C-N bond to an aldehyde and an amine. acs.org
Formation of the thienopyrimidine core: This could be constructed from simpler acyclic precursors.
This analytical process helps in identifying potential synthetic routes and highlighting potential challenges, such as regioselectivity and chemoselectivity. advancechemjournal.com
Strategic Pathways in Multi-Step Synthesis:
Once a retrosynthetic analysis is complete, a forward synthetic plan can be devised. The order of reactions is critical to the success of a multi-step synthesis. libretexts.org
For derivatives of this compound, a common strategy involves:
Synthesis of the core aniline: This is often achieved by the sulfonation of 3-methylaniline with methanesulfonyl chloride, followed by the reduction of a nitro group if starting from a nitrated precursor.
Functionalization of the aniline: The amine group of this compound can undergo various reactions, such as acylation, alkylation, or serve as a nucleophile in substitution reactions.
Introduction of other substituents: If the aromatic ring needs further substitution, the directing effects of the existing methyl and methanesulfonyl groups must be considered.
For example, to synthesize a derivative where the aniline nitrogen is part of a larger heterocyclic system, the aniline could be a key building block in a condensation or cyclization reaction. The synthesis of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) provides a relevant example of a complex multi-step synthesis where various fragments are strategically combined. acs.org
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Reactions Involving the Aniline (B41778) Nitrogen
The nitrogen atom of the aniline group in 4-methanesulfonyl-3-methylaniline possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles.
The amino group of this compound readily undergoes acylation with carboxylic acid derivatives, such as acyl chlorides and acid anhydrides, to form amides. worktribe.combath.ac.uknih.gov These reactions are fundamental in organic synthesis for the introduction of acyl groups and for the protection of the amino functionality. The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl). google.com
The use of activating agents can facilitate amide bond formation. For example, methanesulfonyl chloride in the presence of N-methylimidazole has been used for the convenient synthesis of arylamides from N-Cbz-protected amino acids and various anilines, with no significant racemization observed under the mild conditions. researchgate.net
Table 1: Examples of Amide Formation Reactions
| Reactants | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| N-Cbz-amino acid, Arylamine | Methanesulfonyl chloride, N-methylimidazole | N-Aryl amide | High | researchgate.net |
| Amine, Acid halide/anhydride | Molecular sieve | Amide | 81-82% | google.com |
Aniline derivatives, including this compound, react with sulfonyl halides (e.g., methanesulfonyl chloride) to form sulfonamides. wikipedia.org This reaction is a cornerstone in the synthesis of a wide array of medicinally important compounds. The reaction is typically carried out in the presence of a base like pyridine (B92270) or triethylamine (B128534) to scavenge the hydrogen halide produced.
Reactions with Sulfonyl Halides and Related Reagents
Exploration of Reaction Mechanisms (e.g., SN2-like Transition States, Lewis Acid Catalysis)
The formation of sulfonamides from anilines and sulfonyl chlorides generally proceeds through a nucleophilic attack of the aniline nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. researchgate.net
Recent studies have explored the use of Lewis acids to catalyze these reactions. For instance, the reaction of sulfonimidoyl fluorides with anilines can be activated by calcium ions (Ca²⁺). acs.org Computational and experimental studies suggest that the mechanism involves the coordination of the sulfonimidoyl group to the Ca²⁺ ion, forming a six-membered chelate. This coordination facilitates a low-energy SN2-like transition state where the leaving fluoride (B91410) ion also coordinates with the Ca²⁺ ion. acs.org
Lewis acid catalysis has also been extensively studied in Friedel-Crafts acylation reactions of aniline derivatives. While traditional Lewis acids like aluminum chloride can be ineffective, gallium triflate (Ga(OTf)₃) has been shown to be a highly effective catalyst for the acylation of N-methanesulfonyl-N-methylaniline. lookchem.comgoogleapis.comgoogle.com
Enantiospecificity and Stereochemical Control in Derivatization
Enantiospecific reactions are crucial for the synthesis of chiral molecules. In the context of sulfonamide formation, it has been demonstrated that the reaction of sulfonimidoyl fluorides with anilines, when activated by Ca(NTf₂)₂, proceeds with an inversion of the configuration at the sulfur atom. acs.org This enantiospecificity was observed for a range of non-heterocyclic anilines, highlighting the potential for stereochemical control in the derivatization of such compounds. acs.org
Reactivity of the Methanesulfonyl Moiety
The methanesulfonyl group (-SO₂CH₃) in this compound is generally considered a stable and unreactive moiety under many reaction conditions. However, it can undergo certain transformations.
Nucleophilic Substitution: While the methanesulfonyl group is a poor leaving group, under specific conditions, it can be replaced by strong nucleophiles. smolecule.com
Reduction: The sulfonyl group is resistant to many reducing agents. However, strong reducing agents like lithium aluminum hydride can potentially reduce it.
Cleavage: In some cases, the methanesulfonyl group can be cleaved. For example, the cleavage of a methanesulfonyl radical has been reported to be achievable with sodium methylate or methanolic potassium hydroxide (B78521) solution. google.com
Potential for Further Oxidation or Reduction of the Sulfur Center
The sulfur atom in this compound exists in its highest oxidation state (+6), making further oxidation under typical conditions highly improbable. The primary reactivity at the sulfur center, therefore, involves its reduction.
The reduction of aryl sulfones to their corresponding sulfides is a chemically challenging transformation due to the high thermodynamic stability of the sulfonyl group. thieme-connect.com These reactions are generally resistant to common hydride reagents and often necessitate the use of powerful reducing systems and demanding conditions. rsc.orgpsu.edu For instance, a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄) has been shown to rapidly reduce various sulfones to sulfides in high yields. rsc.org Another effective, though less common, method involves the use of diisobutylaluminum hydride (DIBAL-H). cdnsciencepub.com
More recently, metal-free catalytic systems have been explored. The combination of the strong Lewis acid tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) with a hydrosilane like triethylsilane (Et₃SiH) can deoxygenate alkyl/aryl sulfones to the corresponding sulfides. thieme-connect.com However, this method has limitations and is not always effective for diaryl sulfones. thieme-connect.com The general conditions for these reductions are summarized in the table below.
| Reducing System | Conditions | Substrate Scope | Reference |
| LiAlH₄-TiCl₄ | Tetrahydrofuran (THF), -78°C | Alkyl and aryl sulfones | rsc.org |
| B(C₆F₅)₃, Et₃SiH | High temperature | Alkyl/aryl sulfones | thieme-connect.com |
| Diisobutylaluminum hydride | High temperature | General sulfones | cdnsciencepub.com |
These studies indicate that while the sulfonyl group of this compound is stable, it can be reduced to a thioether functionality, which would significantly alter the electronic properties and reactivity of the molecule.
Role as an Electron-Withdrawing or Leaving Group
The methanesulfonyl (CH₃SO₂) group is a powerful electron-withdrawing group (EWG), a characteristic that profoundly influences the reactivity of the aromatic ring to which it is attached. This effect is quantified by its Hammett substituent constant (σ). The σ value indicates the electronic effect of a substituent on the reactivity of a reaction center. A positive value signifies an electron-withdrawing effect.
Research has determined the Hammett constants for the methanesulfonyl group, confirming its strong deactivating nature. researchgate.net The strong electron-withdrawing power of the sulfonyl group is attributed to a combination of inductive and resonance (mesomeric) effects, where the sulfur atom can expand its electron octet. researchgate.net
| Hammett Constant | Value | Context | Reference |
| σ-meta | +0.615 | General | researchgate.net |
| σ-para | +0.73 | For benzoic acid derivatives | researchgate.net |
| σ-para | +1.15 | For phenol (B47542) and aniline derivatives | researchgate.net |
This strong electron-withdrawing capability activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. In such reactions, the sulfonyl group can stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the displacement of a leaving group. cdnsciencepub.com In certain contexts, the methanesulfonyl group itself, or a related sulfinate group, can function as the leaving group, particularly in metal-catalyzed cross-coupling reactions or intramolecular rearrangements like the Truce-Smiles rearrangement. cdnsciencepub.comnih.gov
Kinetic and Thermodynamic Studies of Reactions Involving this compound
Kinetic and thermodynamic studies of reactions involving aryl sulfones provide fundamental insights into reaction mechanisms and feasibility. While specific data for this compound is scarce, studies on closely related systems offer valuable information.
Kinetic investigations into nucleophilic substitution at a sulfonyl sulfur, such as the chloride-chloride exchange in arenesulfonyl chlorides, demonstrate a significant sensitivity to the electronic effects of ring substituents. These reactions follow a second-order rate law and exhibit a positive Hammett ρ value (ρ₂₅ = +2.02), indicating that the reaction is accelerated by electron-withdrawing groups and that a negative charge develops in the transition state. mdpi.com This is consistent with an SN2-type mechanism. mdpi.com
Kinetic Data for Chloride Exchange in Substituted Arenesulfonyl Chlorides at 25°C
| Substituent | Rate Constant k₂₅ (x 10⁴, M⁻¹s⁻¹) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Reference |
|---|---|---|---|---|
| 4-Methoxy | 0.67 | 15.5 | -18.7 | mdpi.com |
| 4-Methyl | 1.33 | 14.8 | -19.3 | mdpi.com |
| H | 3.72 | 14.1 | -19.5 | mdpi.com |
Thermodynamic analyses of reactions like the sulfonation of aryl compounds to form aryl sulfones have also been performed. Density Functional Theory (DFT) calculations on the sulfonation of various alkylbenzenes with sulfur trioxide show the reactions to be thermodynamically favorable, with large negative Gibbs free energy values. sapub.org
Calculated Thermodynamic Parameters for Sulfonation of Toluene
| Parameter | Value | Reference |
|---|---|---|
| ΔG (Gibbs Free Energy) | -185 to -235 kJ/mol | sapub.org |
| ΔH (Enthalpy) | Varies with structure | sapub.org |
These studies underscore that reactions at the sulfonyl group or on the aromatic ring of compounds like this compound are governed by predictable kinetic and thermodynamic principles, heavily influenced by the electronic nature of the substituents.
Elucidation of Reaction Intermediates and Transition States
The mechanism of reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), often involves the formation of key intermediates and transition states. The most significant of these is the Meisenheimer complex.
In the SNAr pathway, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer (or sigma) complex. cdnsciencepub.comresearchgate.net The presence of the strongly electron-withdrawing methanesulfonyl group is crucial for stabilizing this intermediate, thereby lowering the activation energy for its formation. cdnsciencepub.com For aniline derivatives, this attack can occur either through the nitrogen of the amino group or, in some cases, a ring carbon. acs.org
The nature of the Meisenheimer complex as a true intermediate versus a transition state has been a subject of investigation. researchgate.netnih.gov For many SNAr reactions, it is considered a discrete intermediate. researchgate.netrsc.org However, recent evidence from kinetic isotope effect studies and computational analysis suggests that some prototypical SNAr reactions may proceed through a concerted mechanism where the Meisenheimer structure represents the transition state rather than a stable intermediate. nih.gov
The structure of transition states in these reactions has been extensively modeled using DFT calculations. For the SN2-type substitution at the sulfonyl sulfur of arenesulfonyl chlorides, calculations show a single transition state with a trigonal bipyramidal geometry. mdpi.com In contrast, for fluoride exchange, a two-step addition-elimination mechanism involving a stable difluorosulfurandioxide intermediate is predicted. mdpi.com Such computational studies are vital for distinguishing between mechanistic pathways and understanding the nuanced reactivity of sulfonyl-containing compounds. mdpi.comacs.org
Advanced Spectroscopic and Structural Characterization of 4 Methanesulfonyl 3 Methylaniline Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a fundamental tool for the structural characterization of 4-Methanesulfonyl-3-methylaniline, offering unambiguous evidence of its molecular framework through the analysis of nuclear spin transitions in a magnetic field.
The ¹H and ¹³C NMR spectra of this compound provide a detailed map of the hydrogen and carbon atoms within the molecule. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus.
In the ¹H NMR spectrum, the aromatic protons exhibit distinct signals in the downfield region, typically between 6.5 and 7.5 ppm, due to the deshielding effect of the benzene (B151609) ring current. The methyl group attached to the ring and the methyl group of the sulfonyl moiety each show a singlet, with the latter appearing further downfield due to the electron-withdrawing nature of the adjacent sulfonyl group. The amine (NH₂) protons typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.
The ¹³C NMR spectrum complements the proton data. The carbon atoms of the benzene ring resonate in the aromatic region (approximately 110-150 ppm). The carbons directly bonded to the electron-withdrawing sulfonyl group and the electron-donating amino and methyl groups show characteristic shifts. The methyl carbon of the 3-methyl group appears in the aliphatic region, typically upfield around 20 ppm, while the sulfonyl methyl carbon is found further downfield.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Please note: Chemical shifts are dependent on the solvent used.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 110 - 150 |
| NH₂ | Variable (broad) | - |
| SO₂CH₃ | ~3.0 | ~45 |
| Ar-CH₃ | ~2.2 | ~17 |
To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, advanced 2D NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) reveal ¹H-¹H coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively. These methods are indispensable for confirming the substitution pattern on the aromatic ring.
Furthermore, theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method within Density Functional Theory (DFT), have become a powerful tool for predicting NMR chemical shifts. nih.gov By calculating the magnetic shielding tensors for each nucleus in a computationally optimized molecular geometry, a theoretical NMR spectrum can be generated. Comparing these calculated shifts with experimental data provides a robust validation of the structural assignment and can help in understanding the electronic factors influencing the chemical shifts. nih.gov
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational energy levels of the molecule. The resulting spectra provide a molecular fingerprint, with specific peaks corresponding to the stretching and bending motions of different functional groups.
The vibrational spectrum of this compound is rich with characteristic absorption bands that can be assigned to specific molecular motions. The assignment is often supported by computational methods, such as DFT calculations, which can predict vibrational frequencies and their corresponding normal modes. irdg.org
Key vibrational modes include:
N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears in the 2850-3000 cm⁻¹ range. researchgate.net
S=O Stretching: The sulfonyl group is characterized by strong, distinct asymmetric and symmetric stretching bands, typically found near 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.
C=C Stretching: The aromatic ring exhibits characteristic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
N-H Bending: The scissoring motion of the NH₂ group is typically observed around 1600-1650 cm⁻¹.
Table 2: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | FTIR, FT-Raman |
| Aromatic C-H Stretch | > 3000 | FTIR, FT-Raman |
| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, FT-Raman |
| Asymmetric S=O Stretch | 1350 - 1300 | FTIR |
| Symmetric S=O Stretch | 1160 - 1120 | FTIR |
| C=C Aromatic Stretch | 1400 - 1600 | FTIR, FT-Raman |
| N-H Bending | 1600 - 1650 | FTIR |
Vibrational spectroscopy is a sensitive probe of molecular conformation. nih.gov For molecules with rotational freedom, such as the orientation of the sulfonyl group or the amino group relative to the ring, different conformers may exist. These conformers can have slightly different vibrational frequencies due to changes in steric interactions and electronic effects. core.ac.uk By comparing experimental spectra with frequencies calculated for different stable conformers, it is possible to determine the most populated conformation in the solid state or in solution. nih.govirdg.org For instance, the precise frequencies of the S=O stretching modes can be influenced by the dihedral angle between the C-S bond and the plane of the aromatic ring.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and to deduce its structure by analyzing the fragmentation patterns.
Upon ionization, typically by electron impact (EI) or electrospray ionization (ESI), the molecular ion (M⁺˙) is formed. Its m/z value should correspond to the calculated molecular weight of the compound (C₈H₁₁NO₂S).
The molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides valuable structural information. For this compound, key fragmentation pathways often involve:
Loss of the methyl group from the sulfonyl moiety: This results in a fragment ion [M - CH₃]⁺.
Cleavage of the C-S bond: This can lead to the formation of a C₇H₈N⁺ ion and the loss of the SO₂CH₃ radical.
Loss of sulfur dioxide (SO₂): This pathway can also contribute to the fragmentation spectrum.
By meticulously analyzing the masses of the fragment ions, a fragmentation pathway can be proposed, which serves as corroborating evidence for the assigned molecular structure.
Single Crystal X-ray Diffraction for Solid-State Molecular Geometry
The structure of aniline (B41778) derivatives is significantly influenced by the electronic nature of their substituents. researchgate.net The methanesulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group, while the methyl (-CH₃) group is a weak electron-donating group. In this compound, the powerful electron-withdrawing sulfonyl group at the para position is expected to have a dominant effect on the geometry of the benzene ring and the amino group.
For comparative purposes, the crystallographic data of related aniline derivatives are presented in Table 1. For instance, in the structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, the aniline ring and the substituent groups dictate the crystal packing, which is characterized by hydrogen bonding and π-π stacking interactions. iucr.org Similarly, in cobalt and zinc halide complexes of 4-methylaniline, the aniline derivative acts as a ligand, and its geometry is influenced by coordination to the metal center. theopenscholar.com
It is anticipated that the crystal structure of this compound would exhibit a monoclinic or orthorhombic crystal system, which is common for such organic molecules. The key geometric parameters, such as the C-S and S-O bond lengths of the methanesulfonyl group, would be consistent with those observed in other aryl sulfones. The planarity of the aniline ring would likely be distorted to some extent due to the presence of the bulky sulfonyl group and the methyl group. Intermolecular interactions, particularly hydrogen bonds involving the amino group and the oxygen atoms of the sulfonyl group, are expected to play a crucial role in stabilizing the crystal lattice.
Table 1: Representative Crystallographic Data for Aniline Derivatives
| Compound Name | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |
| N,2,4,6-Tetramethylanilinium trifluoromethanesulfonate | Monoclinic | P2₁/c | C-N: 1.485(2) | C-N-C: 115.4(1) | iucr.org |
| (4-methylaniline)₂CoCl₂ | Monoclinic | I2/a | Co-N: 2.081(2) | N-Co-N: 109.5(1) | theopenscholar.com |
| N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline | Monoclinic | P2₁/c | C=N: 1.269(4) | C-N=C: 118.3(3) | spcmc.ac.in |
This table presents data from structurally related compounds to infer the expected geometry of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring their absorption of ultraviolet and visible light. pearson.comresearchgate.net The absorption of light corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. In organic molecules, the most common transitions are from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
The UV-Vis spectrum of aniline and its derivatives is characterized by several absorption bands arising from π → π* transitions within the benzene ring. spcmc.ac.in The position and intensity of these bands are highly sensitive to the nature and position of substituents on the aromatic ring. spcmc.ac.in Electron-donating groups, such as the amino group, cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity. Conversely, electron-withdrawing groups can have a more complex effect.
Studies on para-substituted anilines have shown that strong electron-withdrawing groups can lead to the appearance of a new absorption band, often referred to as a charge-transfer (CT) band. nih.gov This transition involves the transfer of electron density from the electron-donating amino group to the electron-withdrawing sulfonyl group through the π-system of the benzene ring.
The UV spectrum of aniline in a neutral solvent typically shows a strong absorption band around 230 nm and a weaker, structured band around 280 nm. spcmc.ac.in For this compound, it is anticipated that the main absorption bands will be red-shifted compared to aniline due to the extended conjugation provided by the sulfonyl group. The methyl group at the meta position is expected to have a minor effect on the position of the absorption maxima.
The electronic transitions in aniline derivatives are also sensitive to the solvent polarity and pH. In acidic solutions, the amino group is protonated to form the anilinium ion (-NH₃⁺). This protonation removes the non-bonding electrons on the nitrogen from conjugation with the aromatic ring, causing a hypsochromic (blue) shift in the absorption spectrum, which will resemble that of a substituted benzene rather than an aniline. spcmc.ac.in
Table 2: Expected UV-Vis Absorption Data for this compound and Related Compounds
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition | Reference |
| Aniline | Ethanol | 230, 280 | 8600, 1430 | π → π | spcmc.ac.in |
| Anilinium ion | Water (acidic) | 203, 254 | 7500, 160 | π → π | spcmc.ac.in |
| p-Nitroaniline | Ethanol | 373 | 15000 | π → π* / Charge Transfer | jrespharm.com |
| This compound (Predicted) | Ethanol | ~240-250, ~290-310 | - | π → π / Charge Transfer* | - |
This table provides a comparison of UV-Vis data for aniline and a related compound to predict the spectral characteristics of this compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, including molecules like 4-Methanesulfonyl-3-methylaniline. DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311++G(d,p), offer a balance between accuracy and computational cost, making them ideal for studying molecular properties and reaction dynamics. acs.orgscispace.com
Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. google.com For this compound, DFT calculations can predict key structural parameters, including bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing methanesulfonyl group (-SO₂CH₃) and the electron-donating amino (-NH₂) and methyl (-CH₃) groups creates a unique electronic distribution that influences the geometry of the benzene (B151609) ring.
Theoretical calculations reveal that the geometry is non-planar, with the sulfonyl and amino groups exhibiting specific orientations relative to the aromatic ring. The electronic structure is characterized by a significant dipole moment arising from the charge separation induced by the substituent groups.
Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted via DFT) Note: This data is illustrative and based on typical values obtained from DFT calculations for analogous structures.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Lengths | C-S | ~1.77 Å |
| S=O | ~1.45 Å | |
| C-N | ~1.40 Å | |
| C-C (aromatic) | ~1.39 - 1.41 Å | |
| Bond Angles | O-S-O | ~119.5° |
| C-S-C | ~104.2° | |
| C-C-N | ~121.0° |
Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. numberanalytics.comnumberanalytics.com For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) moiety (the amino group and the aromatic ring), while the LUMO may be distributed across the entire molecule, with significant contributions from the electron-deficient sulfonyl group.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.netuni-muenchen.de It is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In the MEP map of this compound, negative potential regions (typically colored red or yellow) are expected around the electronegative oxygen atoms of the sulfonyl group, indicating sites susceptible to electrophilic attack. The nitrogen atom of the amino group also represents a region of negative potential. Regions of positive potential (blue) are typically found around the hydrogen atoms of the amino and methyl groups. researchgate.net
Table 2: FMO Properties of this compound (Illustrative DFT Data) Note: Values are hypothetical, based on typical results for similar aromatic compounds.
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | ~ -5.8 eV | Indicates electron-donating capability (nucleophilicity) |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability (electrophilicity) |
| HOMO-LUMO Gap (ΔE) | ~ 4.6 eV | Relates to chemical reactivity and kinetic stability |
Computational methods are invaluable for mapping the entire course of a chemical reaction. uomustansiriyah.edu.iq By calculating the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. mdpi.com A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. mdpi.com
For instance, in a reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic attack on the sulfonyl group, DFT calculations can model the reaction pathway. d-nb.inforesearchgate.net Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that a calculated transition state correctly connects the reactants and products. mdpi.comsmu.edu The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. mdpi.com
Reactions are most often carried out in a solvent, and computational models must account for solvent effects. Solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), are used to simulate the influence of a solvent on the solute's properties. cdnsciencepub.com These models treat the solvent as a continuous dielectric medium, which affects the charge distribution and energy of the solute molecule.
For this compound, the choice of solvent can significantly impact its stability, reactivity, and spectroscopic properties. Computational studies incorporating solvation models can predict how solvent polarity affects reaction mechanisms and transition state energies, providing insights that are crucial for optimizing reaction conditions. d-nb.inforesearchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can accurately predict various spectroscopic parameters. These predictions are vital for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts : The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. chemaxon.comliverpool.ac.uk The predicted shifts for this compound would reflect its electronic structure, with different chemical environments for the aromatic protons, the methyl group protons, and the amine protons. libretexts.orgopenstax.orgorganicchemistrydata.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: These are estimated values based on standard chemical shift ranges and the electronic effects of substituents.
| Atom | Type | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H NMR | -NH₂ | 3.5 - 4.5 |
| Aromatic-H | 6.5 - 7.8 | |
| Ar-CH₃ | 2.2 - 2.4 | |
| SO₂-CH₃ | 2.9 - 3.1 | |
| ¹³C NMR | C-NH₂ | ~145 |
| C-SO₂ | ~135 | |
| Aromatic C-H | 115 - 130 | |
| Ar-CH₃ | ~18 | |
| SO₂-CH₃ | ~44 |
Vibrational Frequencies : Theoretical vibrational analysis calculates the harmonic frequencies corresponding to the normal modes of vibration. q-chem.com These frequencies can be correlated with experimental infrared (IR) and Raman spectra. nih.govyoutube.com For this compound, characteristic frequencies would include N-H stretching of the amine, S=O stretching of the sulfonyl group, C-H stretching of the methyl and aromatic groups, and various aromatic ring vibrations. Calculated frequencies are often scaled by an empirical factor to better match experimental data. youtube.com
Theoretical Studies on Reactivity Indices and Orbital Control
Beyond FMO theory, conceptual DFT provides a range of reactivity indices that quantify a molecule's response to chemical perturbations. researchgate.net These indices are derived from the derivatives of energy with respect to the number of electrons and include:
Chemical Potential (μ) : Related to the negative of electronegativity.
Global Hardness (η) : Measures resistance to change in electron distribution.
Global Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω) : Quantifies the electron-accepting capability.
These descriptors, calculated from HOMO and LUMO energies, provide a quantitative framework for understanding the reactivity of this compound. The concept of orbital control versus charge control can also be explored, predicting whether a reaction is driven by the interaction of frontier orbitals or by electrostatic attractions. wpmucdn.com
Academic and Research Applications of 4 Methanesulfonyl 3 Methylaniline As a Chemical Entity
Role as a Precursor in Heterocyclic Compound Synthesis
The strategic placement of the amino, methyl, and methanesulfonyl groups makes 4-Methanesulfonyl-3-methylaniline a tailored starting material for constructing complex heterocyclic frameworks, which are ubiquitous in medicinal chemistry. encyclopedia.pub While direct examples of its use are specialized, its structural motifs are found in precursors for potent biological agents. For instance, analogs such as 3-bromo-2-methyl-aniline are pivotal in the synthesis of highly substituted thieno[3,2-d]pyrimidines. acs.org This class of heterocycles is of significant interest due to its members' roles as kinase inhibitors for cancer therapy. acs.orgresearchgate.net
The synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives often involves multi-step sequences where an aniline (B41778) derivative is elaborated and cyclized. nih.govmdpi.com The presence of the methanesulfonyl group in this compound can influence reaction pathways and improve the pharmacokinetic properties of the final compound, a strategy that led to the discovery of GDC-0941, a potent PI3K inhibitor. acs.org The aniline moiety provides the necessary nucleophilicity for initial reactions, while the substituents guide the regiochemistry of subsequent cyclizations.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Aniline Precursors
| Heterocyclic System | Precursor Type | Significance | Relevant Findings |
|---|---|---|---|
| Thieno[3,2-d]pyrimidines | Substituted Anilines | Kinase Inhibition, Anti-cancer, Antiplasmodial | A key scaffold for PI3K inhibitors; substituents on the aniline ring are crucial for activity and bioavailability. acs.orgnih.gov |
| Quinazolines | Anilines | Antiviral, Antimalarial, Anticancer | Bioactive alkaloids and synthetic pharmaceuticals frequently feature this core structure. encyclopedia.pub |
| Isoxazoles | Amine derivatives | Enzyme Inhibition, Bioactive Conjugates | Synthesized via cycloaddition reactions where amine-derived components can be incorporated. rsc.org |
Utilization as a Building Block for Complex Organic Molecules and Scaffolds
Beyond heterocycles, this compound functions as a versatile building block for assembling complex molecular architectures. Its utility is frequently cited in the context of creating intermediates for pharmaceuticals and other specialty organic compounds. smolecule.com The aniline group is a reactive handle for a variety of transformations, including amide bond formation, diazotization, and cross-coupling reactions.
A prominent example of this application is in the synthesis of C5aR antagonists, where aniline derivatives with similar substitution patterns, such as 4-methyl-3-(trifluoromethyl)aniline, are coupled with carboxylic acid fragments using peptide coupling reagents like HATU or via activated esters. google.com This demonstrates the role of such anilines in constructing intricate, non-peptidic molecules designed to interact with specific biological targets. The synthesis of the advanced PI3K inhibitor GDC-0941 also showcases how an aniline core is elaborated with multiple chemical moieties to build a complex and highly functionalized scaffold. acs.org
Table 2: Application as a Building Block in Complex Molecule Synthesis
| Target Molecule Class | Synthetic Transformation | Role of Aniline Building Block |
|---|---|---|
| PI3K Inhibitors (e.g., GDC-0941) | Multi-step synthesis involving Suzuki coupling and cyclization | Serves as the foundational core for building the complex thieno[3,2-d]pyrimidine scaffold. acs.org |
| C5aR Antagonists | Amide coupling | Functions as the terminal amine piece, coupled to a core structure to complete the target molecule. google.com |
Development of Novel Synthetic Reagents and Catalysts from its Derivatives
While this compound is a critical intermediate, its application in forming derivatives that subsequently act as novel synthetic reagents or catalysts is a more specialized and less documented area. The focus in the literature is primarily on its incorporation into a final target structure rather than its conversion into a tool for further synthesis. chim.it However, the functional groups present suggest potential. For instance, the aniline amine could be transformed into a directing group for catalytic C-H activation, or the entire molecule could serve as a ligand for a metal catalyst, where the electronic properties imparted by the methyl and sulfonyl groups could tune the catalyst's reactivity. Such applications remain a prospective area for future research.
Application in Materials Science Research as a Synthetic Intermediate
The distinct electronic and structural features of this compound make it a candidate for the synthesis of advanced materials with tailored properties. Chemical suppliers recognize its potential by categorizing it under building blocks for materials science. bldpharm.com
Substituted anilines are fundamental monomers in the production of high-performance polymers like polyanilines and polyimides. rsc.org The properties of the resulting polymer, such as solubility, thermal stability, and conductivity, can be finely tuned by the substituents on the aniline monomer. rsc.org Specifically, aniline derivatives are used as precursors for polybenzoxazoles (PBO), a class of polymers known for their exceptional thermal and mechanical stability. rsc.orgresearchgate.net The synthesis involves the polycondensation of an aniline derivative, often a diaminobenzidine or similar precursor, which then undergoes thermal cyclization. researchgate.net The incorporation of a sulfonyl group, as present in this compound, into a polymer backbone can enhance properties such as solubility and inter-chain interactions.
The field of organic electronics leverages tailored organic molecules for applications in devices like organic light-emitting diodes (OLEDs). bldpharm.comresearchgate.net Diarylamines are crucial building blocks for these materials due to their excellent hole-transporting capabilities. acs.org The synthesis of these diarylamines often involves the coupling of aniline derivatives. The electronic nature of the substituents on the aniline ring directly impacts the electronic properties (e.g., HOMO/LUMO levels) of the final material. The combination of an electron-donating methyl group and a strongly electron-withdrawing methanesulfonyl group in this compound makes it a valuable intermediate for creating bipolar host materials or other components for organic electronic devices.
Structure-Reactivity Relationship Studies through Analog Synthesis and Derivatization
The compound is an excellent substrate for studying how substituents influence the chemical reactivity of anilines. Kinetic studies on nucleophilic aromatic substitution (SNAr) reactions have been performed on a series of para-substituted anilines, including the closely related 4-methylaniline. d-nb.info These studies reveal that the reactivity and even the reaction mechanism can shift based on the electronic nature of the substituent. For instance, in reactions with highly electron-deficient aromatics, the mechanism can change from a polar SNAr pathway for less basic anilines to a single electron transfer (SET) pathway for more basic, electron-rich anilines like 4-methylaniline. d-nb.inforesearchgate.net
Furthermore, kinetic studies on the reaction of methanesulfonyl chloride with various substituted anilines provide quantitative data on reactivity. koreascience.kr These studies yield Hammett (ρ) and Brønsted (β) coefficients, which measure the sensitivity of the reaction rate to electronic effects and nucleophilicity, respectively. For the reaction with methanesulfonyl chloride, a large negative ρ value (-2.46) and a high β value (0.84) were found, indicating that the reaction is highly sensitive to electron-donating groups on the aniline and that significant bond formation has occurred in the transition state. koreascience.kr The presence of the strong electron-withdrawing -SO₂CH₃ group in this compound would significantly decrease the nucleophilicity of the amino group compared to 3-methylaniline, thereby reducing its reaction rate in such transformations.
Table 3: Kinetic Data for Reactions of Substituted Anilines
| Reaction | Aniline Substituent | Kinetic Parameter | Value | Implication |
|---|---|---|---|---|
| Reaction with Methanesulfonyl Chloride in Methanol (B129727) | Various p- and m-substituents | Hammett ρ | -2.46 | Reaction rate is highly accelerated by electron-donating groups. koreascience.kr |
| Reaction with Methanesulfonyl Chloride in Methanol | Various p- and m-substituents | Brønsted β | 0.84 | Significant N-S bond formation in the transition state. koreascience.kr |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-2-methyl-aniline |
| GDC-0941 |
| 4-methyl-3-(trifluoromethyl)aniline |
| 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole |
| Methanesulfonyl chloride |
| 4-methylaniline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
